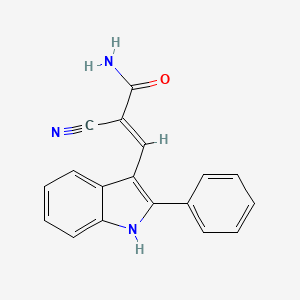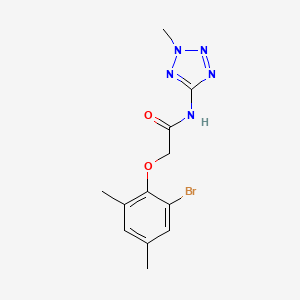
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea, also known as DMFU, is a chemical compound that has been widely studied for its potential applications in scientific research. DMFU belongs to the class of thiourea compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea is not fully understood. However, it has been proposed that N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea exerts its biological activities through the inhibition of various enzymes and signaling pathways. N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has also been found to inhibit the replication of viruses by targeting viral proteases.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has also been found to reduce the production of inflammatory mediators by inhibiting the activity of COX-2. In addition, N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has been found to inhibit the replication of viruses by targeting viral proteases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and high purity. N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has also been shown to exhibit diverse biological activities, making it a valuable tool for studying various biological processes. However, N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea also has some limitations for lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea. One potential direction is to further investigate the mechanism of action of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea. This may involve the identification of specific enzymes and signaling pathways that are targeted by N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea. Another potential direction is to explore the potential application of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further studies to evaluate the safety and efficacy of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea in vivo.
Synthesemethoden
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with 2-furylacetaldehyde followed by the addition of thiourea. The synthesis of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)thiourea has also been studied for its potential application in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10-5-3-7-13(11(10)2)16-14(18)15-9-12-6-4-8-17-12/h3-8H,9H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSZZFMHHFVACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-(furan-2-ylmethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5724154.png)
![[5-chloro-2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5724158.png)

![3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5724176.png)
![2-[(4-fluorobenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5724183.png)
![3-[5-(4-bromophenyl)-1-methyl-1H-pyrrol-2-yl]-2-cyano-2-propenethioamide](/img/structure/B5724197.png)
![1-benzyl-4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724203.png)

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5724209.png)
![N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724217.png)

